molecular formula C15H21ClN2OS B4185868 N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea

N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea

Cat. No. B4185868
M. Wt: 312.9 g/mol
InChI Key: DZKRJWFGPANALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea, commonly known as CCT018159, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and its application in scientific research.

Mechanism of Action

CCT018159 acts as a competitive inhibitor of CK2 by binding to the ATP-binding site of the enzyme. This inhibits the phosphorylation of downstream targets of CK2, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
CCT018159 has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CCT018159 has several advantages as a research tool. It is a potent and selective inhibitor of CK2, making it an ideal tool to study the role of CK2 in various cellular processes. However, CCT018159 has limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of CCT018159. One potential area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the study of the role of CK2 in various diseases, including cancer and inflammatory diseases. Additionally, the development of new formulations of CCT018159 with improved solubility and bioavailability could expand its potential use in research and therapeutic applications.
Conclusion
CCT018159 is a small molecule inhibitor that has been extensively studied for its potential application in various scientific research areas. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it an important tool for researchers studying CK2 and its role in various diseases. Further research is needed to fully understand the potential of CCT018159 as a therapeutic agent.

Scientific Research Applications

CCT018159 has been studied for its potential application in various scientific research areas. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. CCT018159 has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-cyclohexylsulfanylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2OS/c16-12-6-8-13(9-7-12)18-15(19)17-10-11-20-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKRJWFGPANALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea
Reactant of Route 4
Reactant of Route 4
N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-chlorophenyl)-N'-[2-(cyclohexylthio)ethyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.